Cas no 2172204-40-7 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid)

4-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid is a fluorinated Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The fluorine substituent on the phenyl ring enhances stability and may influence peptide conformation and binding properties. The butanoic acid moiety provides a carboxylate functional group for further conjugation or coupling. This derivative is particularly useful for introducing fluorinated aromatic residues into peptide sequences, enabling precise modulation of physicochemical and biological properties. Its high purity and well-defined structure make it suitable for research in medicinal chemistry and bioconjugation.
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid structure
2172204-40-7 structure
Product Name:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid
CAS No:2172204-40-7
MF:C26H23FN2O5
MW:462.469630479813
CID:6027479
PubChem ID:165548333
Update Time:2025-10-10

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid
    • 4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}butanoic acid
    • EN300-1516991
    • 2172204-40-7
    • Inchi: 1S/C26H23FN2O5/c27-22-12-5-11-20(25(32)28-14-6-13-23(30)31)24(22)29-26(33)34-15-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-5,7-12,21H,6,13-15H2,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: QGXNAILRCCSROF-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C(NCCCC(=O)O)=O)=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 462.15910000g/mol
  • Monoisotopic Mass: 462.15910000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid Pricemore >>

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Additional information on 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid

Research Brief on 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid (CAS: 2172204-40-7)

In recent years, the compound 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid (CAS: 2172204-40-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and fluorophenyl moiety, has been explored for its potential applications in peptide synthesis, drug delivery, and targeted therapeutics. The unique structural features of this compound, including the fluorine substitution and the Fmoc group, make it a versatile intermediate in the development of novel bioactive molecules.

Recent studies have focused on the synthesis and optimization of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid to enhance its stability and reactivity. One notable advancement is the use of solid-phase peptide synthesis (SPPS) techniques, where the Fmoc group serves as a temporary protecting group for the amino functionality. The fluorine atom, due to its electronegativity, has been shown to influence the pharmacokinetic properties of the resulting peptides, such as improving metabolic stability and membrane permeability. These attributes are particularly valuable in the design of peptide-based therapeutics.

In addition to its role in peptide synthesis, 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid has been investigated for its potential as a building block in the development of prodrugs and targeted drug delivery systems. The carboxylic acid moiety allows for further functionalization, enabling conjugation with various drug molecules or targeting ligands. Recent preclinical studies have demonstrated the compound's ability to enhance the bioavailability of conjugated drugs, particularly in cancer therapy, where targeted delivery is critical for minimizing off-target effects.

Another area of interest is the application of this compound in the development of fluorescent probes and imaging agents. The Fmoc group, known for its fluorescence properties, can be leveraged to create probes for real-time monitoring of biological processes. Researchers have successfully incorporated 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid into fluorescent tags for tracking protein-protein interactions and cellular uptake mechanisms. These advancements highlight the compound's versatility in both therapeutic and diagnostic applications.

Despite these promising developments, challenges remain in the large-scale production and purification of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce costs. For instance, microwave-assisted synthesis and flow chemistry techniques have been explored to accelerate reaction times and enhance efficiency. Additionally, advancements in chromatographic purification methods have enabled the isolation of high-purity batches, which is essential for pharmaceutical applications.

In conclusion, 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}butanoic acid (CAS: 2172204-40-7) represents a valuable tool in chemical biology and medicinal chemistry. Its unique structural features and multifunctional capabilities make it a promising candidate for peptide synthesis, drug delivery, and diagnostic applications. Ongoing research aims to further elucidate its potential and address existing challenges, paving the way for its broader adoption in the pharmaceutical industry.

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